molecular formula C18H36O3 B14381800 Methyl 9-hydroxyheptadecanoate CAS No. 89411-15-4

Methyl 9-hydroxyheptadecanoate

Cat. No.: B14381800
CAS No.: 89411-15-4
M. Wt: 300.5 g/mol
InChI Key: YALMQAPNBXPRGV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-hydroxyheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 9-hydroxyheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxyheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Methyl 9-hydroxyheptadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: It is studied for its role in lipid metabolism and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of methyl 9-hydroxyheptadecanoate involves its interaction with specific molecular targets and pathways. For instance, it may exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response. Additionally, its hydroxyl group allows it to participate in hydrogen bonding, which can influence its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxyheptadecanoate: Another hydroxylated fatty acid methyl ester with the hydroxyl group at the 3rd carbon position.

    Methyl heptadecanoate: The non-hydroxylated ester of heptadecanoic acid.

Uniqueness

Methyl 9-hydroxyheptadecanoate is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positioning can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

89411-15-4

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

methyl 9-hydroxyheptadecanoate

InChI

InChI=1S/C18H36O3/c1-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21-2/h17,19H,3-16H2,1-2H3

InChI Key

YALMQAPNBXPRGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC(=O)OC)O

Origin of Product

United States

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